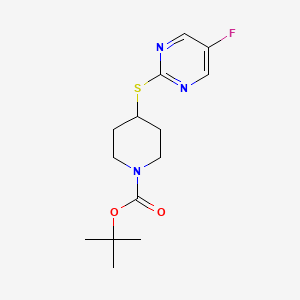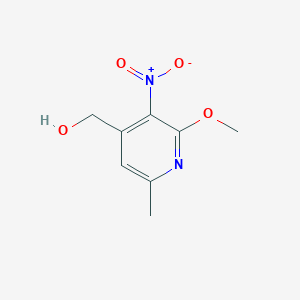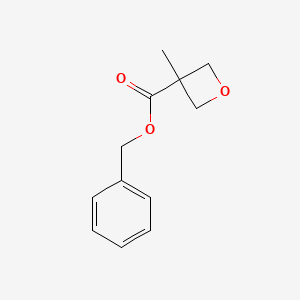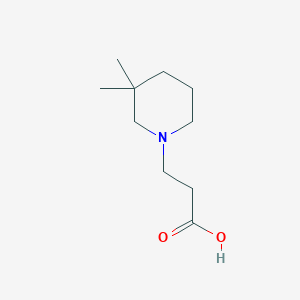
3,3-Dimethyl-1-piperidinepropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethyl-1-piperidinepropanoic acid is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1-piperidinepropanoic acid can be achieved through several methods. One common approach involves the alkylation of piperidine with 3,3-dimethylpropanoic acid under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the piperidine, followed by the addition of the alkyl halide.
Another method involves the use of a Grignard reagent. In this approach, 3,3-dimethylpropanoic acid is first converted to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with piperidine in the presence of a Grignard reagent, such as methylmagnesium bromide, to form the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as distillation and crystallization, further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-1-piperidinepropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be substituted with various functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and nucleophiles such as amines or alcohols.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
3,3-Dimethyl-1-piperidinepropanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies and enzyme inhibition assays.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-1-piperidinepropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. The piperidine ring plays a crucial role in binding to the active site of the target molecule, while the 3,3-dimethylpropanoic acid moiety provides additional interactions that enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-Piperidinepropanoic acid
- 3-Piperidin-1-ylpropionic acid
- Piperidine-1-propionic acid
Uniqueness
3,3-Dimethyl-1-piperidinepropanoic acid is unique due to the presence of the 3,3-dimethyl group, which imparts steric hindrance and influences the compound’s reactivity and binding properties. This structural feature distinguishes it from other piperidine derivatives and contributes to its specific chemical and biological activities.
Properties
Molecular Formula |
C10H19NO2 |
|---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
3-(3,3-dimethylpiperidin-1-yl)propanoic acid |
InChI |
InChI=1S/C10H19NO2/c1-10(2)5-3-6-11(8-10)7-4-9(12)13/h3-8H2,1-2H3,(H,12,13) |
InChI Key |
RGYZQGMQYRPADL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCN(C1)CCC(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


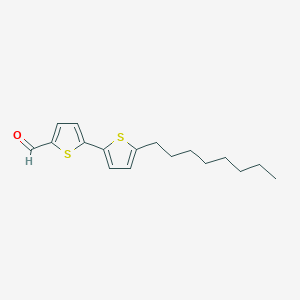
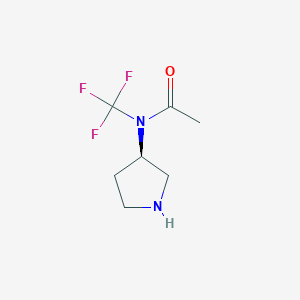
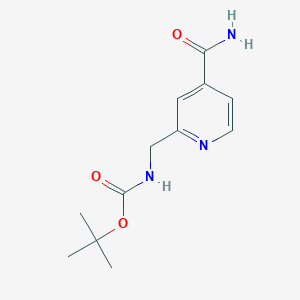

![6-Benzyl-1,6-diazaspiro[3.4]octan-2-one](/img/structure/B13974997.png)
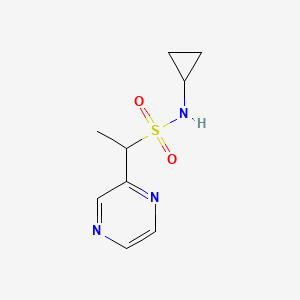
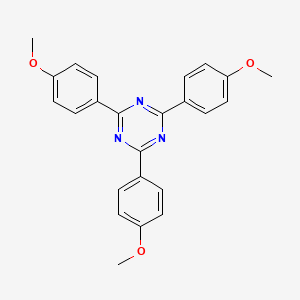
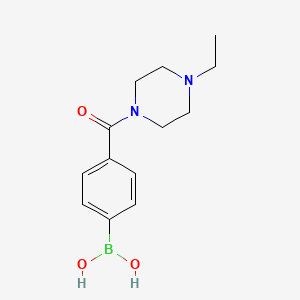
![4-[(4-Methylanilino)methylidene]pyridin-3(4H)-one](/img/structure/B13975024.png)
